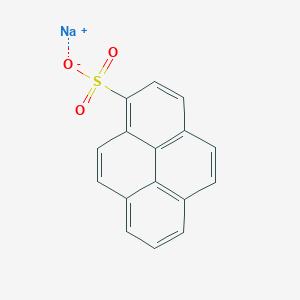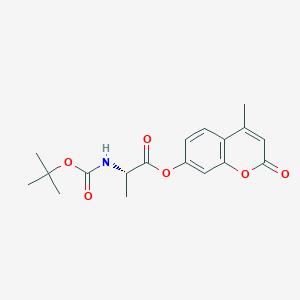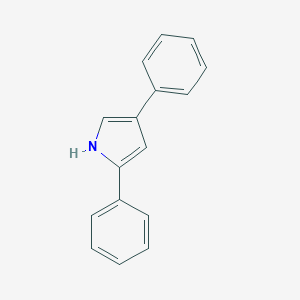
6-(7-Theophylline)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(7-Theophylline)-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridazinone derivative that has been synthesized using several methods. It has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 6-(7-Theophylline)-3(2H)-pyridazinone is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the replication of several viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Efectos Bioquímicos Y Fisiológicos
6-(7-Theophylline)-3(2H)-pyridazinone has been found to have several biochemical and physiological effects. In pre-clinical studies, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. It has also been found to possess herbicidal activity against several weed species. In addition, this compound has been shown to exhibit minimal toxicity to non-target organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-(7-Theophylline)-3(2H)-pyridazinone in laboratory experiments is its versatility. This compound has been investigated for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. It has also been found to exhibit minimal toxicity to non-target organisms, making it a potentially safer alternative to other compounds.
One of the limitations of using 6-(7-Theophylline)-3(2H)-pyridazinone in laboratory experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 6-(7-Theophylline)-3(2H)-pyridazinone. One direction is to further investigate its potential as an anti-inflammatory, anti-cancer, and anti-viral agent in clinical trials. Another direction is to explore its potential as a building block for the synthesis of novel materials. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
There are several methods for the synthesis of 6-(7-Theophylline)-3(2H)-pyridazinone. One of the most commonly used methods involves the reaction of 7-theophylline with hydrazine hydrate and acetic anhydride in the presence of a catalyst. The reaction yields 6-(7-Theophylline)-3(2H)-pyridazinone as a white crystalline solid.
Aplicaciones Científicas De Investigación
6-(7-Theophylline)-3(2H)-pyridazinone has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory, anti-cancer, and anti-viral agent. It has shown promising results in pre-clinical studies and is currently being evaluated for its clinical effectiveness.
In agriculture, 6-(7-Theophylline)-3(2H)-pyridazinone has been studied for its potential as a herbicide. It has been found to be effective against several weed species and has shown minimal toxicity to non-target organisms. In material science, this compound has been investigated for its potential as a building block for the synthesis of novel materials.
Propiedades
Número CAS |
139026-57-6 |
|---|---|
Nombre del producto |
6-(7-Theophylline)-3(2H)-pyridazinone |
Fórmula molecular |
C11H10N6O3 |
Peso molecular |
274.24 g/mol |
Nombre IUPAC |
1,3-dimethyl-7-(6-oxo-1H-pyridazin-3-yl)purine-2,6-dione |
InChI |
InChI=1S/C11H10N6O3/c1-15-9-8(10(19)16(2)11(15)20)17(5-12-9)6-3-4-7(18)14-13-6/h3-5H,1-2H3,(H,14,18) |
Clave InChI |
YSRWOOQKWUCFIP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3=NNC(=O)C=C3 |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3=NNC(=O)C=C3 |
Otros números CAS |
139026-57-6 |
Sinónimos |
6-(7-theophylline)-3(2H)-pyridazinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



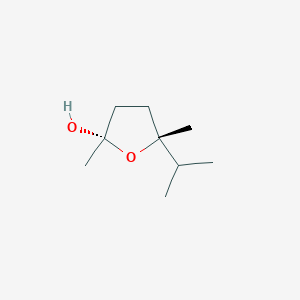


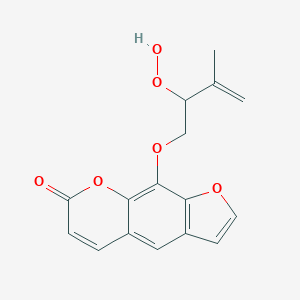
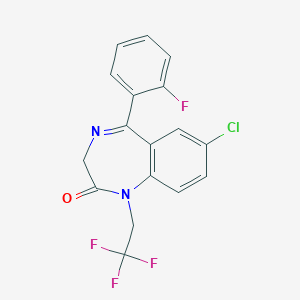


![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate](/img/structure/B148709.png)
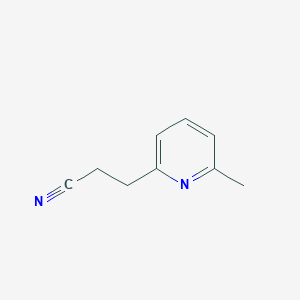
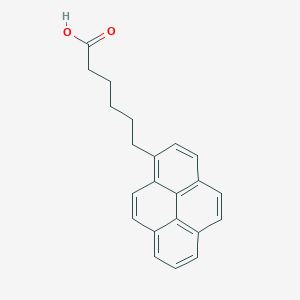
![2-Chloro-1-[4-(2-methoxyethyl)piperazin-1-YL]ethanone](/img/structure/B148714.png)
